Descurainolide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

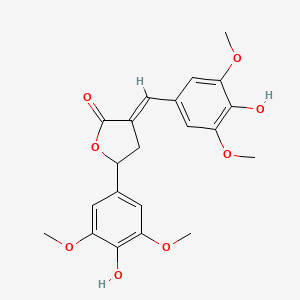

Descurainolide B, also known as this compound, is a useful research compound. Its molecular formula is C21H22O8 and its molecular weight is 402.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Descurainolide B has shown significant cytotoxic activity against multiple human cancer cell lines, including those from lung, liver, colon, prostate, ovary, skin, and stomach cancers. Studies indicate that it may serve as a potential candidate for cancer therapy due to its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of various signaling pathways that regulate cell proliferation and survival .

Respiratory Health

Research highlights this compound's role as a bronchodilator. It exhibits synergistic effects with ephedrine, enhancing bronchodilation through the β2-adrenergic receptor/cyclic adenosine monophosphate (β2AR/cAMP) signaling pathway. This property positions this compound as a promising agent for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting smooth muscle relaxation in the airways .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing inflammatory diseases. The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit inflammatory mediators .

Cancer Cell Line Studies

In vitro studies have documented the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Lung Cancer : A study demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, indicating its potential as an anticancer agent .

- Colon Cancer : Another study reported similar findings with HCT116 colon cancer cells, where treatment with this compound led to increased apoptosis rates compared to control groups .

Respiratory Function Improvement

A clinical trial involving patients with asthma showed that the administration of this compound resulted in improved lung function metrics and reduced frequency of asthma attacks when used alongside conventional bronchodilators .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines | Significant cytotoxicity observed in multiple studies |

| Respiratory Health | Acts as a bronchodilator | Synergistic effects with ephedrine noted |

| Anti-inflammatory | Inhibits nitric oxide production | Modulates cytokine levels effectively |

化学反応の分析

Rhodium-Catalyzed Allylic Substitution

A pivotal reaction in the synthesis of descurainolide derivatives involves rhodium-catalyzed allylic substitution . This method enables stereoselective construction of the lactone scaffold using lignin-derived precursors. For example:

-

Substrates : Allylic carbonates (e.g., (±)-14b) derived from aromatic keto-alcohols.

-

Catalysts : RhCl(PPh₃)₃ (5 mol%) with P(OMe)₃ (20 mol%).

-

Conditions : THF at 40°C, yielding enantioenriched allylic alcohols (e.g., (±)-16) in 87% yield .

This reaction’s regioselectivity is critical for accessing anti- and syn-diastereomers of descurainolide analogs .

Iodolactonization

Iodolactonization is employed to cyclize linear precursors into the lactone core:

-

Substrate : Unsaturated acids (e.g., (±)-17).

-

Reagents : I₂ in MeCN.

-

Outcome : Forms iodolactones (e.g., (±)-18) with 85% yield , pivotal for constructing the bicyclic framework .

Lactone Ring Stability and Reactivity

The lactone ring undergoes selective transformations:

-

Hydrolysis : Under basic conditions (e.g., NaOH/MeOH), the lactone opens to form carboxylates, which can be re-cyclized .

-

Reduction : NaBH₄ selectively reduces α,β-unsaturated carbonyl systems without disrupting the aromatic ring .

Carbonyl Group Modifications

The conjugated carbonyl group participates in:

-

Nucleophilic Additions : Malonate esters add via rhodium-catalyzed allylic alkylation .

-

Reductive Amination : Converts keto intermediates into amino acid derivatives for peptide synthesis .

Comparative Reaction Analysis with Structural Analogs

Mechanistic Insights

特性

分子式 |

C21H22O8 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC名 |

(3E)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C21H22O8/c1-25-15-6-11(7-16(26-2)19(15)22)5-13-10-14(29-21(13)24)12-8-17(27-3)20(23)18(9-12)28-4/h5-9,14,22-23H,10H2,1-4H3/b13-5+ |

InChIキー |

KZSJWQVXQDYKAN-WLRTZDKTSA-N |

異性体SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/2\CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C=C2CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC |

同義語 |

descurainolide B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。